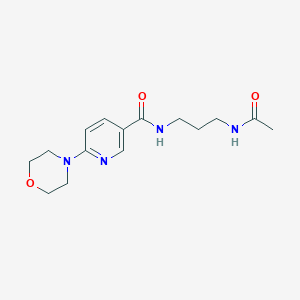![molecular formula C21H23N3O4 B7498284 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide](/img/structure/B7498284.png)
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide, also known as BDP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide works by binding to specific proteins or enzymes in the body, leading to changes in their activity or function. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been found to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide in lab experiments is its high specificity for certain proteins or enzymes, allowing for precise targeting and manipulation of cellular processes. However, this compound can also have off-target effects, leading to unintended consequences. Additionally, the synthesis of this compound can be complex and time-consuming, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide. One area of interest is its use as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs with similar properties. Finally, the synthesis of this compound could be optimized to make it more accessible for research purposes.
Métodos De Síntesis
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide can be synthesized through a multistep process, starting with the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid. This is followed by the reaction of 4-isocyanatobenzoic acid with 1,4-diazepane to form 4-(1,4-diazepan-1-yl)phenyl isocyanate. Finally, the reaction of 4-(1,4-diazepan-1-yl)phenyl isocyanate with 2-phenoxyacetic acid yields this compound.
Aplicaciones Científicas De Investigación
2-[2-(4-Benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide has been used in various scientific research applications, including as a reagent for the determination of amino acids and peptides, as a fluorescent probe for the detection of proteins, and as a ligand for the purification of proteins. This compound has also been found to have potential as a therapeutic agent for the treatment of cancer and neurological disorders.
Propiedades
IUPAC Name |
2-[2-(4-benzoyl-1,4-diazepane-1-carbonyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c22-19(25)15-28-18-10-5-4-9-17(18)21(27)24-12-6-11-23(13-14-24)20(26)16-7-2-1-3-8-16/h1-5,7-10H,6,11-15H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXYXOSHVFDTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CC=C2OCC(=O)N)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498205.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498207.png)

![N-[(4-acetamidophenyl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498213.png)
![N-[3-(methanesulfonamido)phenyl]propanamide](/img/structure/B7498216.png)
![2-chloro-N-[3-(cyclopropanecarbonylamino)phenyl]-5-methylsulfanylbenzamide](/img/structure/B7498222.png)
![2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B7498231.png)

![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![[4-(3-Aminopyrazine-2-carbonyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7498283.png)

![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
